molecular formula C9H9FO2 B1489949 3-Ethoxy-5-fluorobenzaldehyde CAS No. 1378670-41-7

3-Ethoxy-5-fluorobenzaldehyde

Cat. No.: B1489949
CAS No.: 1378670-41-7
M. Wt: 168.16 g/mol
InChI Key: CWMKRMOJSUEPEG-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the third position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethoxy-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that are crucial for the formation of complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids . Additionally, this compound can participate in condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of pharmaceuticals .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may modulate the activity of enzymes involved in the glycolytic pathway, thereby altering the energy production within the cell . Furthermore, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that the compound can cross the blood-brain barrier, potentially affecting central nervous system function . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and adipose tissue . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions . Investigating the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-ethoxybenzaldehyde with a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Ethoxy-5-fluorobenzaldehyde may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3-Ethoxy-5-fluorobenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-fluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-4-fluorobenzaldehyde: Fluorine atom is positioned differently on the benzene ring.

    3-Ethoxybenzaldehyde: Lacks the fluorine substituent.

Uniqueness

3-Ethoxy-5-fluorobenzaldehyde is unique due to the specific positioning of its ethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications where these properties are advantageous .

Biological Activity

3-Ethoxy-5-fluorobenzaldehyde is a compound of significant interest in various fields of biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential applications in medicine and industry.

This compound is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

C9H10FO\text{C}_9\text{H}_{10}\text{F}\text{O}

The synthesis typically involves the reaction of 3-ethoxybenzaldehyde with a fluorinating agent under controlled conditions, which allows for the introduction of the fluorine atom while maintaining the integrity of the aldehyde functional group.

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various proteins, enzymes, and cellular structures. The specific targets include:

  • Enzymes : It acts as a substrate for aldehyde dehydrogenase, facilitating the oxidation of aldehydes to carboxylic acids.
  • Receptors : The compound can bind to specific receptors, influencing cellular signaling pathways and gene expression.

Mode of Action

The mode of action involves several biochemical pathways, including:

  • Inhibition of Enzyme Activity : By binding to enzyme active sites, it prevents substrate binding and subsequent catalysis.
  • Modulation of Metabolic Pathways : It may influence pathways such as glycolysis by affecting enzyme activities involved in energy production.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes:

  • Cell Signaling : It alters signaling pathways by interacting with cell surface receptors, leading to changes in metabolic activity.
  • Toxicity : At elevated concentrations, it exhibits dose-dependent toxicity, potentially causing liver and kidney damage in animal models.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit potent anticancer properties. For instance, compounds with similar structures demonstrated IC50 values ranging from 48.9 μM to 57.7 μM against various cancer cell lines .
  • Antimicrobial Properties : Investigations into its derivatives revealed promising antimicrobial activities, suggesting potential applications in developing new antibiotics.

Metabolism and Pharmacokinetics

The metabolism of this compound primarily occurs through cytochrome P450 enzymes in the liver, resulting in various metabolites that may also possess biological activity. The compound's transport within cells is facilitated by specific transporters that aid in its distribution across cellular membranes.

Safety and Toxicology

While this compound has demonstrated beneficial biological activities, it is essential to consider its safety profile:

Toxicity AspectClassification
Skin Corrosion/IrritationCategory 2 (H315)
Eye DamageCategory 2 (H319)
Respiratory IrritationCategory 3 (H335)

These classifications indicate potential risks associated with exposure to this compound, necessitating appropriate safety measures during handling and application in research settings .

Properties

IUPAC Name

3-ethoxy-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMKRMOJSUEPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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